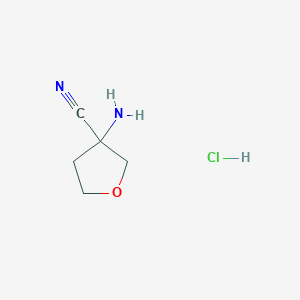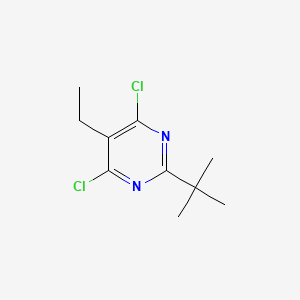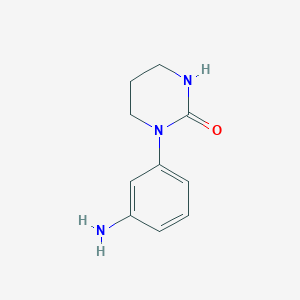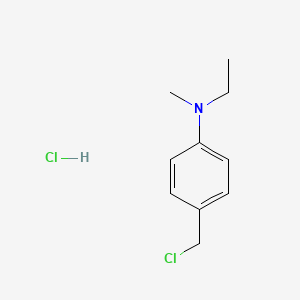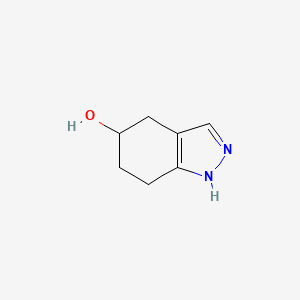
5-hydroxy-4,5,6,7-tétrahydro-1H-indazole
Vue d'ensemble
Description
4,5,6,7-tetrahydro-1H-indazol-5-ol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5,6,7-tetrahydro-1H-indazol-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5,6,7-tetrahydro-1H-indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-tetrahydro-1H-indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activités antimicrobiennes
Le composé 5-hydroxy-4,5,6,7-tétrahydro-1H-indazole et ses dérivés ont été étudiés pour leurs propriétés antimicrobiennes potentielles. Par exemple, une série de nouveaux tétrahydroindazolylthiazoles ont été synthétisés et leurs structures déterminées à l'aide de diverses méthodes analytiques. Ces composés ont présenté des activités antimicrobiennes .
Activités anti-inflammatoires
Les dérivés de l'indazole ont également été étudiés pour leurs effets anti-inflammatoires. Une étude a révélé que certains dérivés possédaient une activité anti-inflammatoire élevée avec un potentiel ulcérogène minimal, ce qui indique leur potentiel en tant qu'agents anti-inflammatoires plus sûrs .
Mécanisme D'action
Target of Action
4,5,6,7-Tetrahydro-1H-indazol-5-ol, a derivative of the heterocyclic compound indazole, has been found to interact with several targets. The primary targets include the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them important targets for cancer treatment .
Mode of Action
The compound interacts with its targets, leading to their inhibition, regulation, and/or modulation . This interaction results in changes in the activity of these kinases, affecting the cell cycle progression and DNA damage response in cells .
Biochemical Pathways
The inhibition of CHK1, CHK2, and SGK kinases by 4,5,6,7-Tetrahydro-1H-indazol-5-ol affects several biochemical pathways. These include pathways involved in cell cycle regulation, DNA damage response, and cell volume regulation . The downstream effects of these changes can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
Factors such as its molecular weight, solubility, and stability would influence its absorption and distribution in the body .
Result of Action
The result of the action of 4,5,6,7-Tetrahydro-1H-indazol-5-ol is the inhibition of cell proliferation. This is particularly relevant in the context of cancer cells, where unchecked cell proliferation is a key characteristic . By inhibiting key kinases involved in cell cycle regulation and DNA damage response, the compound can potentially slow down or stop the proliferation of cancer cells .
Action Environment
The action of 4,5,6,7-Tetrahydro-1H-indazol-5-ol can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . For instance, the compound’s stability could be affected by the pH of the environment, which could in turn influence its efficacy .
Analyse Biochimique
Biochemical Properties
4,5,6,7-tetrahydro-1H-indazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit cyclo-oxygenase-2, an enzyme involved in the inflammatory response . Additionally, 4,5,6,7-tetrahydro-1H-indazol-5-ol interacts with matrix metalloproteinase-13, which plays a role in tissue remodeling and degradation . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and tissue repair.
Cellular Effects
The effects of 4,5,6,7-tetrahydro-1H-indazol-5-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to reduce the production of prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13 in osteoarthritis cartilage explants . This indicates its potential in regulating inflammatory responses and maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 4,5,6,7-tetrahydro-1H-indazol-5-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit cyclo-oxygenase-2 results in reduced production of inflammatory mediators such as prostaglandin E2 . Additionally, its interaction with matrix metalloproteinase-13 suggests a role in modulating extracellular matrix degradation and tissue remodeling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-indazol-5-ol change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained activity over extended periods
Dosage Effects in Animal Models
The effects of 4,5,6,7-tetrahydro-1H-indazol-5-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and modulating enzyme activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are critical considerations in preclinical studies.
Metabolic Pathways
4,5,6,7-tetrahydro-1H-indazol-5-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s metabolism may affect metabolic flux and metabolite levels, impacting its overall efficacy and safety . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 4,5,6,7-tetrahydro-1H-indazol-5-ol within cells and tissues are critical factors determining its bioavailability and efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation in target tissues, affecting its overall therapeutic potential.
Subcellular Localization
The subcellular localization of 4,5,6,7-tetrahydro-1H-indazol-5-ol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4,6,10H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLDNKIONGZQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229627-10-4 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)

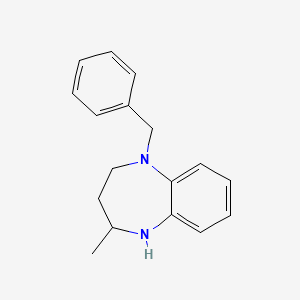
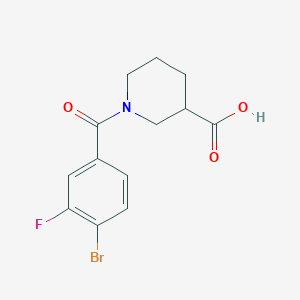
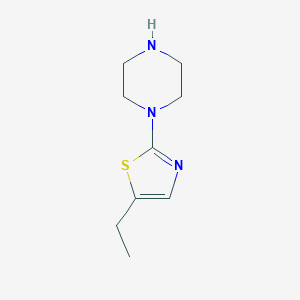
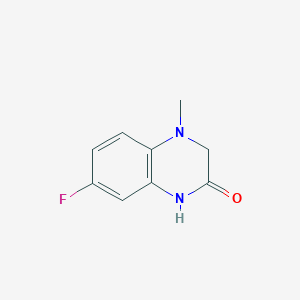
amine hydrochloride](/img/structure/B1526130.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)

